chemical structure of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
chemical structure of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
An In-depth Technical Guide to 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine
Executive Summary
This guide provides a comprehensive technical overview of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will dissect its molecular architecture, outline a robust synthetic pathway with mechanistic justifications, and provide a thorough guide to its spectroscopic characterization. Furthermore, this document explores the compound's potential as a valuable scaffold in drug discovery, grounded in the well-established pharmacological importance of the pyrazole nucleus. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising molecular entity.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural feature in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[3] The versatility of the pyrazole core stems from its unique electronic properties, metabolic stability, and the capacity for its nitrogen atoms to act as both hydrogen bond donors and acceptors.
The functionalization of the pyrazole ring, particularly with amino groups, gives rise to aminopyrazoles—a class of compounds demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine belongs to this important class. Its structure combines the proven pyrazole core with a chiral aminopropane side chain, presenting a compelling starting point for the development of novel therapeutic agents. This guide will provide the foundational chemical knowledge required to harness its potential.
Molecular Structure and Physicochemical Properties
The structure of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine is characterized by a central 1,3,5-trimethyl-substituted pyrazole ring. The propan-1-amine group is attached at the C4 position of the ring. A critical feature is the stereocenter at the first carbon of the propyl chain (Cα), meaning the compound can exist as a racemic mixture or as individual enantiomers.
Key Structural Features:
-
1,3,5-Trimethyl-1H-pyrazole Core: A fully substituted, electron-rich aromatic ring. The N1-methyl group prevents tautomerism, locking the substitution pattern. The methyl groups at C3 and C5 provide steric bulk and influence electronic distribution.
-
4-Substituted Propylamine Side Chain: This chain introduces a primary amine, a key functional group for forming salts, amides, or engaging in hydrogen bonding with biological targets.
-
Chiral Center: The Cα carbon, bonded to the pyrazole ring, an amino group, a hydrogen atom, and an ethyl group, is a chiral center. The specific stereochemistry can be critical for pharmacological activity.
Table 1: Physicochemical and Registration Data
| Property | Value | Source |
| IUPAC Name | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine | N/A |
| CAS Number | 1009000-54-7 | [5] |
| Molecular Formula | C₉H₁₇N₃ | [5] |
| Molecular Weight | 167.25 g/mol | [5] |
| InChI Key | AWGVOPVZUSQWFY-UHFFFAOYSA-N | [5] |
| Physical Form | Liquid | [5] |
| Purity | Typically ≥95% | [5] |
Proposed Synthesis and Mechanistic Rationale
While multiple synthetic routes are conceivable, a highly efficient and industrially scalable approach is the reductive amination of the corresponding ketone, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one. This method is favored for its high yield and operational simplicity.
The logical workflow involves two main stages:
-
Acylation of the Pyrazole Ring: A Friedel-Crafts-type acylation to install the propanoyl group onto the electron-rich pyrazole core.
-
Reductive Amination: Conversion of the resulting ketone to the target primary amine.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the conversion of the ketone precursor to the final amine.
Expert Rationale: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation. Unlike more powerful hydrides like LiAlH₄, it is selective for the protonated imine intermediate over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct. Ammonium acetate serves as a convenient in-situ source of ammonia and provides a buffering effect.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one (1.0 eq) in anhydrous methanol (10 mL per mmol of ketone) in a round-bottom flask, add ammonium acetate (5.0 eq).
-
pH Adjustment: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine/enamine is pH-dependent. The ammonium acetate buffer helps maintain an optimal pH of ~6-7.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the ketone starting material is fully consumed.
-
Workup: Carefully quench the reaction by adding 1M HCl to decompose any excess reducing agent until gas evolution ceases. Basify the solution to a pH > 10 with 3M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization Guide
Confirming the structure of the synthesized compound is paramount. The following is a guide to the expected spectroscopic data based on the principles of NMR and IR spectroscopy for pyrazole derivatives.[6][7][8][9]
-
¹H NMR (Proton NMR):
-
Pyridine Methyls: Three sharp singlets are expected. The N1-methyl protons will likely appear around δ 3.6-3.8 ppm. The C3 and C5 methyl protons will be in the aromatic methyl region, around δ 2.2-2.5 ppm.[7]
-
Amine Protons (-NH₂): A broad singlet, typically in the δ 1.5-3.0 ppm range, which is exchangeable with D₂O.
-
Methine Proton (-CH-NH₂): A triplet around δ 3.5-4.0 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (-CH₂-CH₃): A multiplet (quartet of doublets or more complex) around δ 1.6-1.9 ppm.
-
Terminal Methyl (-CH₃): A triplet around δ 0.8-1.0 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Pyridine Carbons: Expect five signals. The C3, C4, and C5 carbons will appear in the aromatic region (δ ~105-150 ppm).
-
Methyl Carbons: Three signals in the aliphatic region (δ ~10-40 ppm).
-
Side Chain Carbons: Signals for the methine (Cα), methylene, and terminal methyl carbons will be present in the aliphatic region.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A moderate to weak pair of bands (for a primary amine) in the 3300-3400 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=N and C=C Stretch: Characteristic pyrazole ring stretching vibrations in the 1500-1600 cm⁻¹ region.[7][10]
-
C-N Stretch: In the 1100-1200 cm⁻¹ range.[11]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 167.
-
Fragmentation: A major fragment would likely result from the loss of the ethyl group (M-29) or through benzylic-type cleavage to form a stable pyrazolyl-methyl cation.
-
Potential Applications in Drug Discovery
The structural motifs within 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine suggest its utility as a scaffold for developing agents targeting a range of therapeutic areas. The broad pharmacological activities of pyrazole derivatives are well-documented.[1][12][13]
Rationale for Potential Applications:
-
Anti-inflammatory Activity: Pyrazole-based compounds, such as celecoxib, are renowned for their anti-inflammatory properties, often through the inhibition of COX enzymes.[1][12] This scaffold could be elaborated to develop new selective inhibitors.
-
Anticancer Activity: The pyrazole nucleus is present in several kinase inhibitors used in oncology. The primary amine of this compound serves as a perfect handle for derivatization to explore interactions with the hinge region of various kinases.[4][13]
-
Antimicrobial Properties: Numerous pyrazole derivatives have been reported to possess significant antibacterial and antifungal activities, making this a promising area for exploration.[3][4]
-
Central Nervous System (CNS) Activity: The structural similarity of the aminopropane side chain to known neurotransmitters, combined with the pyrazole core's ability to cross the blood-brain barrier, suggests potential for developing novel antidepressant, anticonvulsant, or neuroprotective agents.[1]
Conclusion
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine is a structurally intriguing molecule with considerable untapped potential. Its synthesis is achievable through robust and well-understood chemical transformations, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The combination of a pharmacologically validated pyrazole core with a versatile and chiral aminopropane side chain makes it an exceptionally valuable building block for medicinal chemists. Future research should focus on the enantioselective synthesis of this compound and the systematic exploration of its derivatization to build libraries of novel compounds for screening against various disease targets.
References
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source Not Available].
- Interpreting Complex NMR Spectra of Pyrazole Deriv
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). [Source Not Available].
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Benchchem.
- 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine. Sigma-Aldrich.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022, October 26). MDPI.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine | 1009000-54-7 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. visnav.in [visnav.in]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 13. globalresearchonline.net [globalresearchonline.net]
